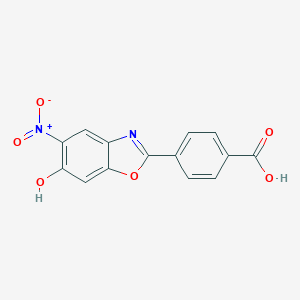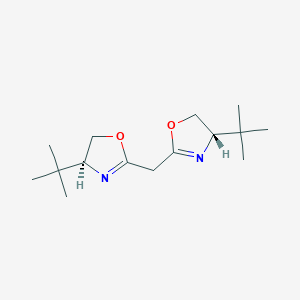
A-1 Nipecotamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene: is a complex organic compound known for its unique structure and diverse applications. This compound features a xylene core substituted with two piperidine rings, each bearing a diethylcarbamoyl group. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene typically involves multiple steps:
Formation of the Piperidine Rings: The initial step involves the synthesis of piperidine rings. This can be achieved through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Introduction of Diethylcarbamoyl Groups: The piperidine rings are then functionalized with diethylcarbamoyl groups. This is usually done by reacting the piperidine with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Attachment to the Xylene Core: The final step involves the attachment of the functionalized piperidine rings to the xylene core. This can be achieved through a nucleophilic substitution reaction, where the piperidine rings displace halogen atoms on a halogenated xylene derivative.
Industrial Production Methods
In an industrial setting, the production of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the purification process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the diethylcarbamoyl groups, converting them into amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The xylene core can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene involves its interaction with specific molecular targets. The diethylcarbamoyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The piperidine rings can interact with cell membranes, affecting their fluidity and permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
alpha,alpha’-Bis(3-(N,N-dimethylcarbamoyl)piperidino)-4-xylene: Similar structure but with dimethylcarbamoyl groups instead of diethylcarbamoyl groups.
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)pyrrolidino)-4-xylene: Similar structure but with pyrrolidine rings instead of piperidine rings.
alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)morpholino)-4-xylene: Similar structure but with morpholine rings instead of piperidine rings.
Uniqueness
The uniqueness of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene lies in its specific combination of functional groups and ring structures. The presence of diethylcarbamoyl groups enhances its ability to form hydrogen bonds, while the piperidine rings provide a rigid framework that can interact with various molecular targets. This combination of features makes it a versatile compound with diverse applications in scientific research and industry.
Properties
CAS No. |
10059-97-9 |
|---|---|
Molecular Formula |
C28H46N4O2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
1-[[4-[[3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3 |
InChI Key |
UYTJVLIRSXKFPI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
Related CAS |
2128-88-3 (di-hydrobromide) |
Synonyms |
A-1 nipecotamide A-1C nipecotamide alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene BDCPX GT-12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



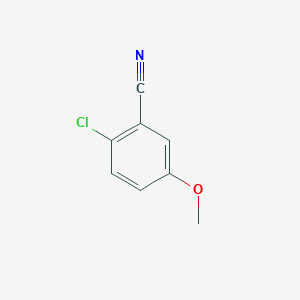

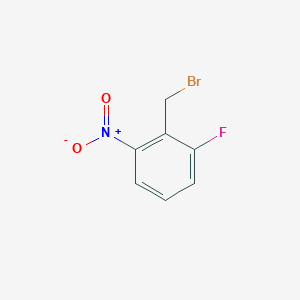
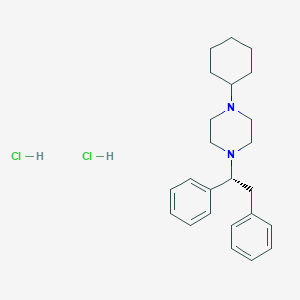
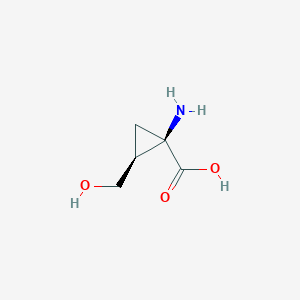

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)

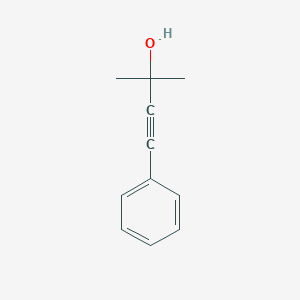
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)

